molecular formula C11H9N3 B13217705 N-(3-Ethynylphenyl)-1H-pyrazol-4-amine

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13217705
M. Wt: 183.21 g/mol
InChI Key: RIFODVSHPRTLCO-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an ethynyl group attached to a phenyl ring, which is further connected to a pyrazol-4-amine moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the coupling of 3-ethynylaniline with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized carbonyl compounds, reduced saturated derivatives, and various substituted pyrazol-4-amine derivatives.

Scientific Research Applications

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: The compound can be utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer treatment.

    N-(3-Ethynylphenyl)acetamide: Used in various chemical synthesis applications.

Uniqueness

N-(3-Ethynylphenyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

N-(3-ethynylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H9N3/c1-2-9-4-3-5-10(6-9)14-11-7-12-13-8-11/h1,3-8,14H,(H,12,13)

InChI Key

RIFODVSHPRTLCO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=CNN=C2

Origin of Product

United States

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